molecular formula C18H24N2O4 B11598804 4-[1-(3-Methoxybenzoyl)piperidine-4-carbonyl]morpholine

4-[1-(3-Methoxybenzoyl)piperidine-4-carbonyl]morpholine

Cat. No.: B11598804
M. Wt: 332.4 g/mol
InChI Key: GVOAMDNBJWYQAI-UHFFFAOYSA-N
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Description

4-[1-(3-Methoxybenzoyl)piperidine-4-carbonyl]morpholine is an organic compound that features a piperidine ring and a morpholine ring, both of which are connected through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-Methoxybenzoyl)piperidine-4-carbonyl]morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-[1-(3-Methoxybenzoyl)piperidine-4-carbonyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(3-Methoxybenzoyl)piperidine-4-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(Benzenesulfonyl)piperidine-4-carbonyl]morpholine
  • 4-[1-(Phenylsulfonyl)piperidine-4-carbonyl]morpholine

Uniqueness

4-[1-(3-Methoxybenzoyl)piperidine-4-carbonyl]morpholine is unique due to the presence of the 3-methoxybenzoyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

[1-(3-methoxybenzoyl)piperidin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H24N2O4/c1-23-16-4-2-3-15(13-16)18(22)19-7-5-14(6-8-19)17(21)20-9-11-24-12-10-20/h2-4,13-14H,5-12H2,1H3

InChI Key

GVOAMDNBJWYQAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C(=O)N3CCOCC3

Origin of Product

United States

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